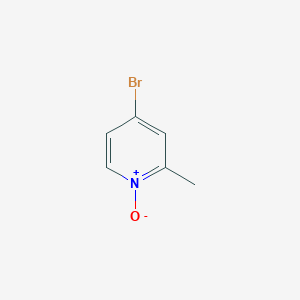

4-溴-2-甲基吡啶-1-氧化物

描述

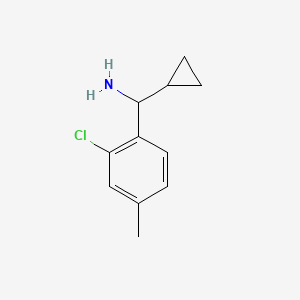

4-Bromo-2-methylpyridine is a halogenated heterocycle . It is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification . It serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .

Synthesis Analysis

4-Bromo-2-methylpyridine is synthesized from 2-fluoro-4-methylpyridine . The overall yield could be increased from 3.6% to 29.4% by avoiding the use of palladium as a catalyst . This strategy is more diverse and versatile .Molecular Structure Analysis

The empirical formula of 4-Bromo-2-methylpyridine is C6H6BrN . Its molecular weight is 172.02 . The SMILES string representation of its structure is Cc1cc(Br)ccn1 .Chemical Reactions Analysis

4-Bromo-2-methylpyridine is used in a synthesis of crown-ester-bipyridines and viologens via sodium or nickel reductive coupling, side chain oxidation, and esterification .Physical And Chemical Properties Analysis

4-Bromo-2-methylpyridine is a liquid at 20°C . It has a refractive index of 1.556 and a density of 1.450 g/mL at 25°C . It should be stored under inert gas as it is air sensitive .科学研究应用

晶体结构和光谱

晶体结构分析:4-溴-2-甲基吡啶-1-氧化物及相关化合物的晶体结构已被广泛研究。例如,分析了2-溴-4-硝基吡啶N-氧化物的晶体结构,显示出溴离子和氧原子在吡啶环周围的独特排列,有助于理解分子间相互作用和性质(Hanuza等,2002年)。

振动光谱:研究表明,像4-溴-2-甲基吡啶-1-氧化物这样的化合物可以使用偏振傅立叶变换红外和拉曼光谱进行分析。这为了解这些化合物的化学和物理性质提供了见解,这对于理解分子振动和相互作用至关重要(Hanuza等,2002年)。

合成和结构分析

复杂化合物的合成:研究已经探索了使用4-溴-2-甲基吡啶-1-氧化物衍生物合成复杂化合物。例如,使用相关化合物研究了合成铜(II)和氧化钒(IV)配合物,为配位化学领域和新材料的发展做出了贡献(Takjoo et al., 2013)。

分子结构确定:确定像4-溴-2-甲基吡啶-1-氧化物这样的化合物的分子结构有助于理解它们的化学行为和潜在应用。已经进行了研究,使用X射线衍射等技术分析这些结构(Hiller et al., 1988)。

化学反应和机制

理解化学反应:该化合物及其衍生物已被用于研究各种化学反应,如N-氧化物的氨基化反应。这项研究有助于更深入地理解有机化学中的反应机制(Martens&Hertog,2010年)。

光物理性质:研究4-溴-2-甲基吡啶-1-氧化物衍生物的紫外吸收光谱为了解它们的光物理性质提供了见解。这对于材料科学中的应用非常重要,特别是在利用光物理反应的领域(Hata, 1956)。

分子相互作用和键合

- 分子相互作用研究:对4-溴-2-甲基吡啶-1-氧化物衍生物与二甲基精氨酸二甲基氨基水解酶等的分子相互作用和键合进行研究,可以为这些相互作用的分子基础提供见解,这对于生物探针和治疗药物的开发至关重要(Johnson et al., 2011)。

作用机制

Target of Action

It is used as a starting material in the synthesis of crown-ester-bipyridines and viologens . These compounds have various applications, including as catalysts and in the development of new materials .

Mode of Action

It is known to participate in suzuki–miyaura coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions . In these reactions, 4-Bromo-2-methylpyridine 1-oxide could act as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new Pd–C bond .

Biochemical Pathways

Its involvement in suzuki–miyaura coupling reactions suggests it may influence pathways involving carbon–carbon bond formation .

Result of Action

As a starting material in the synthesis of crown-ester-bipyridines and viologens , it contributes to the formation of these compounds, which have various applications in catalysis and materials science .

安全和危害

4-Bromo-2-methylpyridine is harmful if swallowed, causes skin irritation, and serious eye irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Use of personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, is advised . It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .

属性

IUPAC Name |

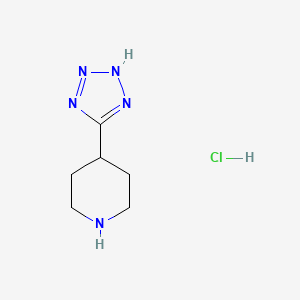

4-bromo-2-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-5-4-6(7)2-3-8(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRQSJBNVXAEYSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C=CC(=C1)Br)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20711404 | |

| Record name | 4-Bromo-2-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20711404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-methylpyridine 1-oxide | |

CAS RN |

100367-74-6 | |

| Record name | 4-Bromo-2-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20711404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

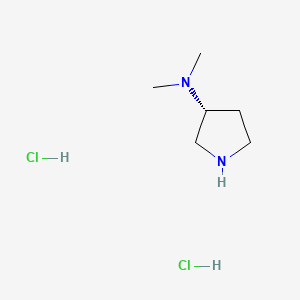

![(Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride](/img/structure/B1395920.png)

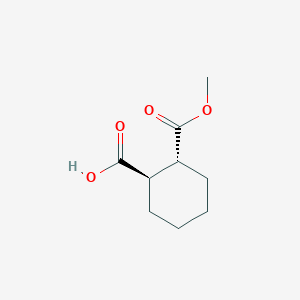

![2-Oxa-5-azaspiro[3.5]nonane](/img/structure/B1395922.png)

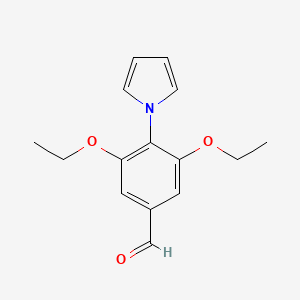

![6-Methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1395933.png)

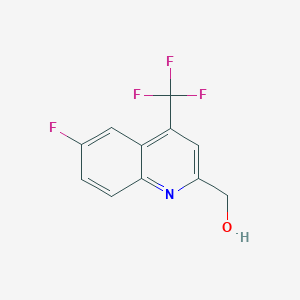

![6-Methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B1395934.png)

![2-Chloro-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B1395935.png)

![6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1395937.png)